molecular formula C18H19N3O2S B5370753 4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE

4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5370753
M. Wt: 341.4 g/mol
InChI Key: HBXGAFUYXOKDEA-UHFFFAOYSA-N
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Description

4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE is a complex organic compound with the molecular formula C18H19N3O2S and a molecular weight of 341.42736 g/mol . This compound is known for its unique structure, which includes a thiophene ring, a cyano group, and an acetamido group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction conditions can vary, including solvent-free methods, stirring at room temperature, or heating in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

Uniqueness

4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

4-cyano-N,N,3-trimethyl-5-[[2-(2-methylphenyl)acetyl]amino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-7-5-6-8-13(11)9-15(22)20-17-14(10-19)12(2)16(24-17)18(23)21(3)4/h5-8H,9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXGAFUYXOKDEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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